N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine
CAS No.: 117309-44-1
Cat. No.: VC6000023
Molecular Formula: C14H12N2O6S
Molecular Weight: 336.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117309-44-1 |
|---|---|
| Molecular Formula | C14H12N2O6S |
| Molecular Weight | 336.32 |
| IUPAC Name | 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |
| Standard InChI | InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
| Standard InChI Key | LWAFTNVIURUPIL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine features a glycine backbone substituted with two aromatic groups: a 3-nitrophenyl ring and a phenylsulfonyl group. The sulfonamide linkage () and nitro group () are critical to its electronic and steric properties. The IUPAC name, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid, reflects this arrangement .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 117309-44-1 | |
| Molecular Formula | ||
| Molecular Weight | 336.32 g/mol | |
| Synonyms | CHEMBL284603, 2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid | |
| SMILES Notation |
The compound’s planar structure facilitates π-π stacking interactions, while the sulfonamide group enhances solubility in polar solvents .
Synthesis and Reactivity
Synthetic Pathways
Although detailed protocols are proprietary, the synthesis likely involves sequential functionalization of glycine:
-
Sulfonylation: Reaction of glycine with benzenesulfonyl chloride to form N-(phenylsulfonyl)glycine.
-
Nitrophenyl Incorporation: Coupling the intermediate with 3-nitroaniline via nucleophilic substitution.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, base (e.g., NaOH) | Introduces sulfonyl group |
| Amination | 3-Nitroaniline, coupling agent (e.g., DCC) | Attaches nitrophenyl moiety |
The methyl ester analog (Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate, MW 350.35 g/mol) may serve as a precursor, with hydrolysis yielding the target compound.
Reactivity and Functionalization
The compound undergoes reactions typical of sulfonamides and nitroaromatics:
-
Nucleophilic Attack: The sulfonamide’s nitrogen reacts with electrophiles (e.g., alkyl halides) .
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine (), enabling further derivatization.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion; seek medical aid if swallowed |
| Skin Irritation | H315 | Wear gloves and protective clothing |
| Eye Irritation | H319 | Use safety goggles; rinse eyes immediately |
| Respiratory Irritation | H335 | Use in well-ventilated areas |
Applications and Research Implications
Pharmaceutical Intermediates
The compound serves as a building block in synthesizing sulfonamide-based drugs, leveraging its ability to form stable protein adducts. For example, sulfonamides are pivotal in diuretics and antibiotics.
Enzyme Inhibition Studies
Structural analogs of N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine exhibit inhibitory activity against carbonic anhydrase and matrix metalloproteinases. The nitro group may enhance binding affinity to enzyme active sites.
| Application | Target Enzyme | Mechanism |
|---|---|---|
| Antimicrobial Therapy | Dihydropteroate synthase | Competitive inhibition |
| Cancer Research | Matrix metalloproteinases | Zinc chelation at active site |
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